

An In-Depth Technical Guide to Lipid N2-3L in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lipid N2-3L

Cat. No.: B15578084

[Get Quote](#)

Introduction

Lipid N2-3L is an ionizable cationic lipid that has emerged as a significant tool in the field of drug delivery, particularly for messenger RNA (mRNA) therapeutics.^{[1][2][3]} Its unique properties facilitate the formation of supramolecular lipid nanoparticles (SMLNPs), which are effective vehicles for encapsulating and delivering mRNA payloads in vivo.^{[1][2]} This technical guide explores the core advantages of **Lipid N2-3L**, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and application workflows for researchers, scientists, and drug development professionals.

Core Advantages of Lipid N2-3L

The primary advantages of **Lipid N2-3L** lie in its efficacy for in vivo mRNA delivery, especially in the context of cancer immunotherapy.

- **Efficient Encapsulation and Delivery:** **Lipid N2-3L** is a key component in the formulation of lipid nanoparticles (LNPs) that effectively encapsulate and protect mRNA from degradation.^{[4][5]} Its ionizable nature, characterized by a pKa of 8.99, is crucial for this process.^{[1][2][3]} At a low pH during formulation, the lipid is positively charged, enabling strong electrostatic interactions with the negatively charged mRNA backbone, leading to high encapsulation efficiency.^[5] At physiological pH, the lipid becomes more neutral, which is believed to reduce toxicity and improve stability in circulation.

- **Targeted Accumulation in Lymph Nodes:** When formulated into SMLNPs, **Lipid N2-3L** demonstrates a significant tendency to accumulate in the draining lymph nodes of mice following injection.^{[1][2]} This is a critical advantage for vaccine development and cancer immunotherapy, as lymph nodes are primary sites for initiating adaptive immune responses.
- **Potent Immune Activation:** In cancer immunotherapy models, SMLNPs containing **Lipid N2-3L**, along with an mRNA antigen (e.g., ovalbumin) and an adjuvant like the Toll-like receptor 7/8 (TLR7/8) agonist R-848 or Resiquimod, have been shown to induce robust anti-tumor immunity.^{[1][2]} This formulation promotes the maturation of dendritic cells and enhances antigen presentation, which are critical steps for activating T-cell mediated immune responses against cancer cells.^[2]
- **Demonstrated In Vivo Efficacy:** Preclinical studies in the MC-38-OVA murine colon cancer model have shown that treatment with **Lipid N2-3L**-based SMLNPs can significantly reduce tumor volume and increase survival rates.^{[1][2][3]} This provides strong evidence for its potential as a delivery vehicle in the development of novel cancer therapies.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative characteristics of **Lipid N2-3L** based on available data.

Parameter	Value / Description	Source
pKa	8.99	[1][2][3]
Molecular Formula	C48H93N3O8	[2][3]
Molecular Weight	840.27 g/mol	[3]
Primary Application	Formation of Supramolecular Lipid Nanoparticles (SMLNPs) for mRNA delivery.	[1][2]
In Vivo Distribution	Accumulates at the site of injection and in draining lymph nodes in mice.	[1][2]
Therapeutic Effect	Reduces tumor volume and increases survival in an MC-38-OVA mouse colon cancer model.	[1][2][3]
Mechanism of Action	Promotes dendritic cell maturation and antigen presentation when co-delivering an antigen-encoding mRNA and a TLR7/8 agonist.	[2]

Experimental Protocols & Methodologies

This section details the typical experimental procedures for formulating, characterizing, and evaluating **Lipid N2-3L**-based nanoparticles.

Formulation of Lipid N2-3L SMLNPs

This protocol describes the formation of SMLNPs encapsulating mRNA and an adjuvant using a microfluidic mixing method.

Materials:

- **Lipid N2-3L**

- Helper lipids (e.g., DSPC, Cholesterol)
- PEG-lipid (e.g., DSPE-PEG2000)
- mRNA (e.g., encoding ovalbumin)
- Adjuvant (e.g., R-848/Resiquimod)
- Ethanol (molecular grade)
- Aqueous buffer (e.g., citrate buffer, pH 4.0)
- Dialysis system for buffer exchange

Procedure:

- **Lipid Phase Preparation:** Dissolve **Lipid N2-3L**, DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio.
- **Aqueous Phase Preparation:** Dissolve the mRNA and adjuvant in the aqueous citrate buffer (pH 4.0).
- **Microfluidic Mixing:** Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol phase with the mRNA-aqueous phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The low pH of the aqueous phase ensures the ionizable **Lipid N2-3L** is protonated for efficient mRNA complexation.[5]
- **Nanoparticle Self-Assembly:** The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA payload, forming the core of the SMLNPs.
- **Purification and Buffer Exchange:** The resulting nanoparticle suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a more neutral surface charge for the final SMLNPs.
- **Sterilization:** Sterilize the final SMLNP formulation by passing it through a 0.22 μm filter.

Characterization of SMLNPs

a) Particle Size and Polydispersity Index (PDI):

- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute the SMLNP suspension in PBS. Analyze using a DLS instrument to measure the hydrodynamic diameter and PDI, which indicates the uniformity of the particle size distribution.

b) mRNA Encapsulation Efficiency:

- Method: Quant-iT RiboGreen assay or similar fluorescence-based assay.
- Procedure:
 - Measure the fluorescence of the SMLNP suspension.
 - Add a surfactant (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.
 - Measure the fluorescence again. The difference in fluorescence before and after lysis allows for the calculation of the percentage of encapsulated mRNA.

In Vivo Efficacy Study (Murine Cancer Model)

Model: MC-38-OVA colon cancer model in C57BL/6 mice.

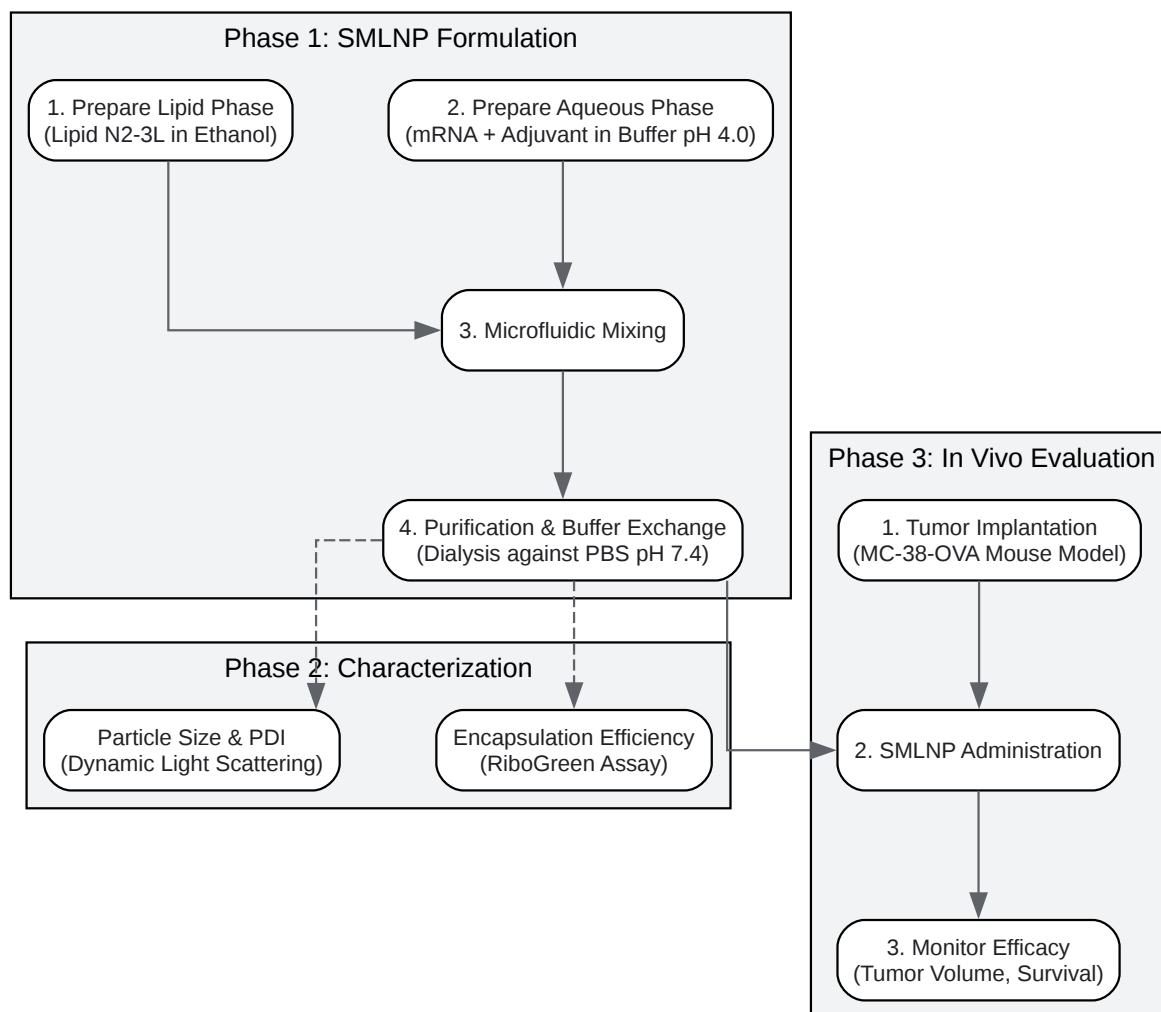
Procedure:

- Tumor Implantation: Subcutaneously inject MC-38 cells engineered to express ovalbumin (OVA) into the flank of the mice.
- Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., PBS control, SMLNPs with irrelevant mRNA, SMLNPs with OVA mRNA and adjuvant).
- Administration: Administer the SMLNP formulations via a relevant route (e.g., subcutaneous or intravenous injection) at specified time points.

- Monitoring:
 - Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Record survival data.
- Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for immunological analysis (e.g., flow cytometry to assess T-cell infiltration).

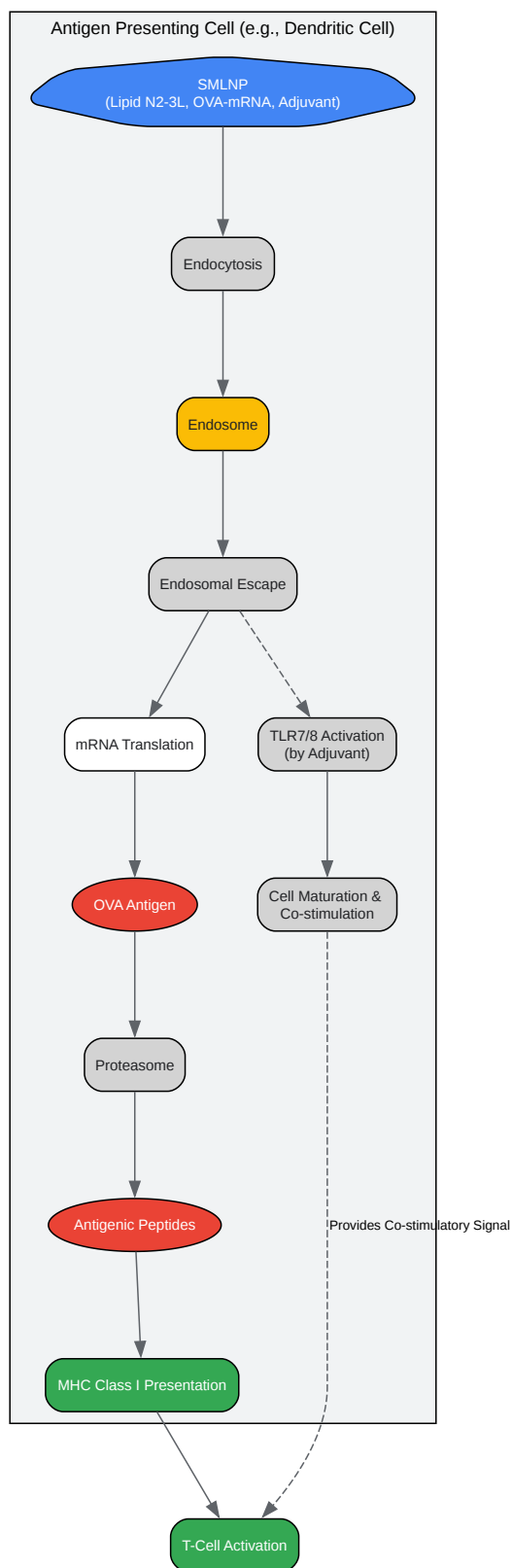
Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed immunological pathway activated by **Lipid N2-3L** SMLNPs.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Lipid N2-3L** SMLNP formulation and evaluation.



[Click to download full resolution via product page](#)

Caption: Proposed immunological pathway of **Lipid N2-3L** SMLNPs in cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. peg.bocsci.com [peg.bocsci.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Lipid N2-3L in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578084#key-advantages-of-using-lipid-n2-3l-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com